1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
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Overview
Description
1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an acetylphenyl group attached to the piperidine ring, along with a methoxyethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetylphenyl group: This step involves the acylation of the piperidine ring using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the methoxyethyl group: The final step involves the alkylation of the nitrogen atom with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 1-(4-carboxyphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide.
Reduction: Formation of 1-(4-hydroxyphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl group may facilitate binding to hydrophobic pockets, while the methoxyethyl group can enhance solubility and bioavailability. The piperidine ring provides structural rigidity, allowing for precise interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of an acetyl group.
1-(4-chlorophenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of an acetyl group.
Uniqueness
1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is unique due to the presence of the acetyl group, which can undergo specific chemical reactions and interactions that are not possible with other substituents. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(20)14-3-5-16(6-4-14)19-10-7-15(8-11-19)17(21)18-9-12-22-2/h3-6,15H,7-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPTSZJSGPBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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